molecular formula C14H19NO6S B425549 Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate CAS No. 664314-12-9

Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate

Cat. No.: B425549
CAS No.: 664314-12-9
M. Wt: 329.37g/mol
InChI Key: RJAHGUZSHVMBJO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a phenoxy group The ethyl ester moiety is linked to the phenoxy group through an acetate linkage

Properties

CAS No.

664314-12-9

Molecular Formula

C14H19NO6S

Molecular Weight

329.37g/mol

IUPAC Name

ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate

InChI

InChI=1S/C14H19NO6S/c1-2-20-14(16)11-21-12-3-5-13(6-4-12)22(17,18)15-7-9-19-10-8-15/h3-6H,2,7-11H2,1H3

InChI Key

RJAHGUZSHVMBJO-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl 2-(4-morpholin-4-ylsulfonylphenoxy)acetate can be compared with other phenoxy esters and sulfonyl-containing compounds:

List of Similar Compounds

  • Phenoxyacetic acid
  • 4-(Morpholinosulfonyl)phenol
  • Ethyl bromoacetate
  • Sulfonamides

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